4-MA-NBOMe (hydrochloride) 4-MA-NBOMe (hydrochloride) 4-MA-NBOMe (hydrochloride) is an analytical reference standard that is structurally categorized as an amphetamine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211949
InChI: InChI=1S/C18H23NO.ClH/c1-14-8-10-16(11-9-14)12-15(2)19-13-17-6-4-5-7-18(17)20-3;/h4-11,15,19H,12-13H2,1-3H3;1H
SMILES: COC(C=CC=C1)=C1CNC(C)CC2=CC=C(C)C=C2.Cl
Molecular Formula: C18H23NO · HCl
Molecular Weight: 305.8

4-MA-NBOMe (hydrochloride)

CAS No.:

Cat. No.: VC0211949

Molecular Formula: C18H23NO · HCl

Molecular Weight: 305.8

* For research use only. Not for human or veterinary use.

4-MA-NBOMe (hydrochloride) -

Specification

Molecular Formula C18H23NO · HCl
Molecular Weight 305.8
Standard InChI InChI=1S/C18H23NO.ClH/c1-14-8-10-16(11-9-14)12-15(2)19-13-17-6-4-5-7-18(17)20-3;/h4-11,15,19H,12-13H2,1-3H3;1H
Standard InChI Key PNHYQAGTSNSMTB-UHFFFAOYSA-N
SMILES COC(C=CC=C1)=C1CNC(C)CC2=CC=C(C)C=C2.Cl

Introduction

Chemical Properties and Structure

Identification and Nomenclature

4-MA-NBOMe hydrochloride is formally identified by its IUPAC name N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)propan-2-amine hydrochloride . The compound is also known by the synonyms 4-Methylamphetamine-NBOMe and N-(2-methoxybenzyl)-1-(4-methylphenyl)propan-2-amine hydrochloride . Its structure consists of a 4-methylamphetamine backbone with an N-(2-methoxybenzyl) substitution.

The compound is registered with the following chemical identifiers:

  • CAS Number: 2749298-47-1

  • Molecular Formula: C₁₈H₂₄ClNO (hydrochloride salt)

  • Molecular Weight: 305.84 g/mol (hydrochloride salt)

  • Base Formula: C₁₈H₂₃NO

  • Base Molecular Weight: 269.38 g/mol

Analytical Profile

The analytical characterization of 4-MA-NBOMe hydrochloride has been conducted using advanced instrumental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for its identification and characterization .

Nuclear Magnetic Resonance (NMR) Data

NMR analysis of 4-MA-NBOMe provides valuable structural information. The Drug Enforcement Administration's Special Testing and Research Laboratory has generated NMR data using the following parameters:

  • Sample preparation: Dilution to approximately 9 mg/mL in DMSO-d6 containing TMS (0 ppm reference)

  • Instrument: 400 MHz NMR spectrometer

  • Parameters: Spectral width containing -3 ppm through 13 ppm, 90° pulse angle, 45-second delay between pulses

The 1H NMR spectrum shows characteristic signals corresponding to the aromatic protons (7.0-7.55 ppm), methoxy group (3.82-3.84 ppm), and methyl substituent (2.27-2.29 ppm) .

Mass Spectrometry Data

GC-MS analysis provides a characteristic fragmentation pattern for 4-MA-NBOMe that assists in its identification. Sample preparation typically involves dilution of the analyte to approximately 4 mg/mL in methanol .

Pharmacological Profile

Comparison with Other NBOMe Compounds

The NBOMe class of compounds, including 4-MA-NBOMe, represents a group of potent synthetic hallucinogens. Table 1 presents a comparison of 4-MA-NBOMe with other structurally related NBOMe compounds based on available data.

Table 1: Comparison of 4-MA-NBOMe with Related NBOMe Compounds

CompoundMolecular Weight (g/mol)Key Structural FeatureReported EC50 at 5-HT2AKnown Effects
4-MA-NBOMe HCl305.844-methyl substitutionNot determinedLimited data available
25I-NBOMe-4-iodo substitution5.42×10⁻¹¹Hallucinations, neurotoxicity, DNA damage
25B-NBOMe-4-bromo substitution3.30×10⁻¹³Extremely potent 5-HT2A agonist
25P-NBOMe-4-propyl substitution7.1×10⁻¹⁰Potent 5-HT2A agonist

The comparative data suggests that the potency and receptor activity of these compounds are significantly influenced by the nature of the substitution at the 4-position of the phenyl ring .

Toxicological Considerations

Analytical Detection Methods

The detection and identification of 4-MA-NBOMe in forensic and clinical settings can be accomplished using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information with characteristic signal patterns

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers sensitive detection and characteristic fragmentation patterns

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for detection in biological samples, as demonstrated with other NBOMe compounds

These methods are essential for forensic identification and toxicological screening, particularly given the potency of NBOMe compounds at low doses.

The legal status of 4-MA-NBOMe varies by jurisdiction. Many countries have implemented controls on NBOMe compounds, either individually or as a class. The compound is primarily referenced in research contexts as a drug derivative .

Current research applications of 4-MA-NBOMe appear limited, with the compound primarily being studied for analytical characterization and potential pharmacological properties. The available data indicates its use in research settings rather than therapeutic applications .

Research Gaps and Future Directions

Significant research gaps exist regarding 4-MA-NBOMe:

  • Comprehensive pharmacokinetic and pharmacodynamic studies are needed to understand its absorption, distribution, metabolism, and excretion

  • Detailed receptor binding studies would clarify its mechanism of action and potency

  • Toxicological investigations specific to 4-MA-NBOMe would help assess its safety profile

  • Structure-activity relationship studies comparing 4-MA-NBOMe with other NBOMe compounds would enhance understanding of this chemical class

Future research should address these gaps to provide a more complete understanding of 4-MA-NBOMe and its potential implications for public health and safety.

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